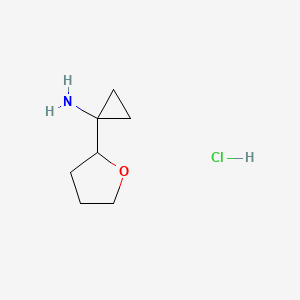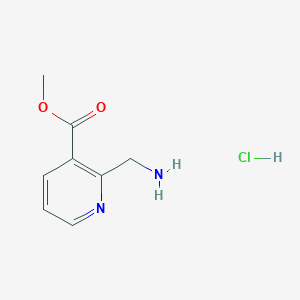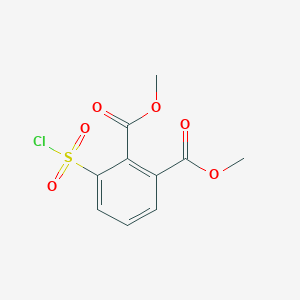
6-Chloro-2,3-difluoro-DL-phenylalanine
Overview
Description
6-Chloro-2,3-difluoro-DL-phenylalanine (6C2F-Phe) is a synthetic amino acid with a wide range of applications in scientific research. It is a useful tool for studying protein structure and function, as well as for studying the effects of mutations on proteins. 6C2F-Phe is also used in biochemistry and molecular biology laboratories for studying metabolic pathways and enzyme activity. In addition, 6C2F-Phe has been used in drug design and development, as well as in the development of biotechnological products. 6C2F-Phe has a wide variety of biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered when using it in research.
Scientific Research Applications
1. Mode of Action in Bacteria
The mode of action of p-chloro-DL-phenylalanine on Pseudomonas species was investigated, revealing that this amino acid analog inhibits growth on phenylalanine and tyrosine but not on asparagine. The growth inhibition is attributed to competitive inhibition of an induced aromatic amino acid transport system by p-chloro-DL-phenylalanine (Guroff, Bromwell, & Abramowitz, 1969).
2. Crystal Growth Studies
DL-phenylalanine has been crystallized in silica gel under suitable pH conditions. The grown crystals were characterized by various methods, providing insights into crystal growth processes and properties (Ramachandran & Natarajan, 2007).
3. Tritium Labelling in Biochemistry
Tritiated N-chloracetyl-DL-phenylalanine, a derivative, was used for high-purity labeling in biochemical research, highlighting its role in molecular labeling and tracing studies (Gerday & Verly, 1968).
4. Liquid Chromatographic Separation
A chiral derivatizing reagent (CDR) containing L-phenylalanine was synthesized for the liquid chromatographic separation of amino acid enantiomers, demonstrating its application in stereochemical analyses (Brückner & Wachsmann, 1996).
5. Phenylketonuria Research
P-Chlorophenylalanine, closely related to 6-Chloro-2,3-difluoro-DL-phenylalanine, has been used to simulate phenylketonuria in rats, contributing to the understanding of this genetic disorder (Lipton, Gordon, Guroff, & Udenfriend, 1967).
6. Biosynthesis of Phytoquinones
Research involving DL-phenylalanine labeled with carbon-14 provided insights into the biosynthesis of phytoquinones in plants, demonstrating its use in plant biochemistry studies (Whistance & Threlfall, 1968).
properties
IUPAC Name |
2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQIOJLTTYTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-difluoro-DL-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)









